9-ethyl-9H-carbazole-3-carboxylic acid

Antifungal Carbazole derivatives Pyrazole synthesis

9-Ethyl-9H-carbazole-3-carboxylic acid (CAS 57102-98-4): The N-ethyl substituent critically modulates solubility (LogP 3.51 vs ~2.7 for the unsubstituted analog), crystallinity, and electronic properties—enabling OLED HTMs with 9,524 cd/m² brightness and 5 cd/A efficiency. The 3-COOH handle supports direct amidation, esterification, and Pd-catalyzed C–H arylation. Derivatives show NPY Y5 affinity (IC₅₀ 700 nM), griseofulvin-comparable antifungal activity, and RORγt modulation. Not functionally interchangeable with generic carbazole-3-carboxylic acid. Bulk inquiries welcome.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 57102-98-4
Cat. No. B3021264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-9H-carbazole-3-carboxylic acid
CAS57102-98-4
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
InChIInChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18)
InChIKeyQZQNANUJNRAGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-9H-carbazole-3-carboxylic acid (CAS 57102-98-4) | Procurement-Ready Carbazole Building Block for Organic Electronics and Medicinal Chemistry


9-Ethyl-9H-carbazole-3-carboxylic acid (CAS 57102-98-4) is an N-ethyl substituted carbazole derivative bearing a carboxylic acid functionality at the 3-position, with molecular formula C₁₅H₁₃NO₂ and molecular weight 239.27 g/mol . This compound features a fused tricyclic aromatic system with a planar carbazole core, an ethyl group at the 9-position for enhanced solubility and processability, and a reactive carboxylic acid handle at the 3-position amenable to amidation, esterification, and C–H functionalization . It is commercially available from multiple suppliers at standard purities of ≥95% with batch-specific analytical documentation including NMR and HPLC .

9-Ethyl-9H-carbazole-3-carboxylic acid Procurement: Why In-Class Carbazole Analogs Cannot Be Interchanged Without Performance Loss


Substituting 9-ethyl-9H-carbazole-3-carboxylic acid with generic carbazole-3-carboxylic acid (CAS 57102-98-4 minus the N-ethyl group) or alternative N-alkyl variants is not functionally equivalent. The N-ethyl substituent critically modulates solubility (LogP = 3.51 versus ~2.7 for unsubstituted 9H-carbazole-3-carboxylic acid), crystallinity, and solid-state morphology, parameters that directly govern device processability in organic electronics applications [1]. Furthermore, the ethyl group at the 9-position alters the electronic distribution of the carbazole π-system, shifting the emission maximum (≈430 nm for the title compound) and affecting hole-transport characteristics relative to methyl or propyl analogs . In medicinal chemistry applications, derivatives synthesized from 9-ethyl-9H-carbazole-3-carboxylic acid exhibit distinct target-binding profiles—for example, its pyridylethyl amide derivative demonstrates NPY Y5 receptor affinity (IC₅₀ = 700 nM) that would not be replicated by derivatives of unsubstituted or differently N-alkylated carbazole-3-carboxylic acids [2].

9-Ethyl-9H-carbazole-3-carboxylic acid (CAS 57102-98-4): Quantitative Differentiation Evidence Versus Comparator Compounds


Antifungal Derivative Activity: 9-Ethyl-carbazole-3-carboxylic Acid-Derived Pyrazoles Show Comparable Potency to Griseofulvin Against Candida albicans

Pyrazole derivatives synthesized from 9-ethyl-9H-carbazole-3-carboxylic acid (compounds 5a and 5b) exhibited potent antifungal activity against Candida albicans that was comparable to the clinically used reference drug griseofulvin [1]. The β-diketone and ester derivatives prepared from the same carboxylic acid precursor also showed pronounced antibacterial activity against Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis relative to ampicillin [1].

Antifungal Carbazole derivatives Pyrazole synthesis Candida albicans Medicinal chemistry

OLED Hole-Transport Efficiency: 9-Alkylcarbazole-3-carboxylic Acid Derivatives Enable Device Brightness Up to 9524 cd/m² and 5 cd/A Efficiency

Aryl-substituted 9-alkylcarbazoles—derivatives for which 9-ethyl-9H-carbazole-3-carboxylic acid serves as a key precursor or structural analog—have been characterized as tailored building blocks for hole-transporting materials in OLEDs. Devices fabricated using these materials achieved maximum brightness of 9524 cd/m² and maximum current efficiency of 5 cd/A [1]. In a related study, twin derivatives containing two 9-alkylcarbazol-3-yl fragments demonstrated maximum brightness of 6000 cd/m² and photometric efficiency of approximately 2.9 cd/A when employed as solution-processed hole-transporting layers with Alq₃ emitter [2].

OLED Hole-transporting material Carbazole Organic electronics Electroluminescence

C–H Functionalization Reactivity: N-Ethylcarbazole-3-carboxylic Acid Enables Pd-Catalyzed β-C–H Arylation via Native Carboxylic Acid Directing Group

N-Ethylcarbazole-3-carboxylic acid (compound 4a) was successfully employed as a substrate for Pd-catalyzed β-C–H arylation using its native carboxylic acid group as a directing group [1]. The reaction proceeded with Pd(OAc)₂ catalyst (6–10 mol%), NMe₄Cl and KOAc as additives, in AcOH or TFA solvent at 120 °C for 24 hours, achieving selective β-arylation of the carbazole core [1]. This reactivity profile is distinct from carbazole derivatives lacking the carboxylic acid handle, which require pre-installation of exogenous directing groups or alternative activation strategies.

C–H activation Palladium catalysis Carboxylic acid directing group Synthetic methodology Late-stage functionalization

Photoinitiator Precursor Application: 9-Ethyl-9H-carbazole-3-carboxylic Acid as Documented Intermediate for Oxime Ester Photoinitiator Synthesis

9-Ethyl-9H-carbazole-3-carboxylic acid is explicitly documented as a useful reagent for the preparation of oxime ester photoinitiators . In a related synthetic route, N-ethylcarbazole-derived photoinitiators have been synthesized with moderate yields (76.9%) starting from N-ethylcarbazole via successive benzoylation and acetylation, followed by oximation and esterification [1]. The carboxylic acid at the 3-position provides a direct attachment point for oxime ester formation, a functionality critical for two-photon absorption photoinitiators used in 3D printing and microfabrication.

Photoinitiator Oxime ester Photopolymerization Carbazole Materials chemistry

NPY Y5 Receptor Binding Affinity: 9-Ethyl-9H-carbazole-3-carboxylic Acid-Derived Amide Exhibits IC₅₀ = 700 nM Against Human NPY5

The amide derivative 9-Ethyl-9H-carbazole-3-carboxylic acid (2-pyridin-4-yl-ethyl)-amide (CHEMBL326491) demonstrates binding affinity to the human Neuropeptide Y receptor Y5 (NPY5) with an IC₅₀ value of 700 nM [1]. This binding data was curated from AstraZeneca and deposited in ChEMBL, indicating pharmaceutical industry interest in this scaffold for NPY receptor modulation [1].

Neuropeptide Y NPY Y5 receptor Carbazole amide Binding affinity GPCR

RORγt Modulator Patent: 9-Ethyl-9H-carbazole-3-carboxylic Acid Serves as Key Intermediate in Carbazole Amide Synthesis with Documented ¹H NMR Characterization

In a patent application disclosing carbazole amide derivatives as RORγt modulators, 9-ethyl-9H-carbazole-3-carboxylic acid was synthesized and characterized as Intermediate 1 [1]. The synthesis was conducted at scale (starting from 3.5 g product yield, 94.6% for methyl 4-anilinobenzoate step) and the product was characterized by ¹H NMR (400 MHz, CDCl₃) [1]. The resulting carboxamide derivatives (Examples 1 and 2: 9-Ethyl-N-(4-(ethylsulfonyl)phenyl)-9H-carbazole-3-carboxamide and 9-ethyl-N-(4-(ethylsulfonyl)benzyl)-9H-carbazole-3-carboxamide) were prepared as RORγt modulators for Th17-related immunological applications [1].

RORγt Th17 Immunology Carbazole amide Patent synthesis

9-Ethyl-9H-carbazole-3-carboxylic acid (CAS 57102-98-4): High-Impact Application Scenarios Based on Quantitative Evidence


OLED Hole-Transport Material Development: Synthesis of 9-Alkylcarbazole-Based Electroactive Polymers

9-Ethyl-9H-carbazole-3-carboxylic acid serves as a critical building block for synthesizing aryl-substituted 9-alkylcarbazoles that function as hole-transporting materials in OLED devices. Literature evidence demonstrates that devices employing this structural class achieve maximum brightness of 9524 cd/m² and current efficiency up to 5 cd/A [1]. Twin derivatives containing two 9-alkylcarbazol-3-yl fragments yield OLEDs with 6000 cd/m² brightness and 2.9 cd/A efficiency when solution-processed with Alq₃ emitter . Procurement of the carboxylic acid enables direct amidation or esterification to incorporate the carbazole moiety into electroactive polymers and small-molecule hole-transport materials.

Antimicrobial Lead Discovery: Synthesis of Carbazole-Based β-Diketones and Pyrazoles with Antifungal Activity

Derivatives synthesized from 9-ethyl-9H-carbazole-3-carboxylic acid, specifically pyrazole compounds 5a and 5b, exhibit antifungal activity against Candida albicans comparable to the reference drug griseofulvin [1]. Additionally, ester and β-diketone derivatives (compounds 3a-c and 4a-c) demonstrate pronounced antibacterial activity against E. coli, P. putide, B. subtilis, and S. lactis relative to ampicillin [1]. The carboxylic acid handle enables straightforward conversion to esters, β-diketones (via Claisen condensation), and subsequently to pyrazoles, providing a modular entry to diverse antimicrobial scaffolds.

Pharmaceutical Patent Synthesis: Preparation of RORγt Modulators for Immunological Applications

9-Ethyl-9H-carbazole-3-carboxylic acid is documented as Intermediate 1 in patented syntheses of carbazole amide derivatives with RORγt modulatory activity [1]. The N-ethyl substitution is structurally essential for activity in this compound class. The carboxylic acid undergoes amide coupling with substituted anilines and benzylamines to generate the active pharmaceutical candidates [1]. The synthetic route is validated at multi-gram scale with full ¹H NMR characterization, supporting procurement for medicinal chemistry programs targeting Th17-mediated inflammatory and autoimmune conditions.

Late-Stage Diversification via C–H Functionalization: Direct β-Arylation of the Carbazole Core

N-Ethylcarbazole-3-carboxylic acid undergoes Pd-catalyzed β-C–H arylation using its native carboxylic acid group as a directing group [1]. This methodology enables direct functionalization of the carbazole core without requiring pre-installation of exogenous directing groups, reducing synthetic step count relative to non-carboxylated carbazole analogs. Reaction conditions employ Pd(OAc)₂ (6–10 mol%), NMe₄Cl, KOAc, in AcOH or TFA at 120 °C for 24 hours, providing access to diversely arylated carbazole scaffolds for materials and medicinal chemistry applications [1].

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